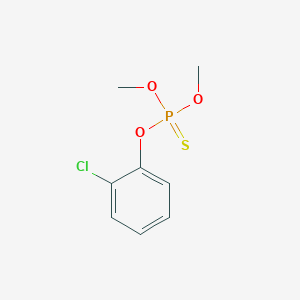

Dimethyl 2-chlorophenyl thiophosphate

Description

Contextualization within Organophosphorus Chemistry and Thiophosphate Research

Organophosphorus chemistry is a major field that studies organic compounds containing phosphorus. wikipedia.org These compounds are integral to various applications, from agriculture and medicine to industry. researchgate.net Organophosphates, which are esters of phosphoric acid, are a prominent class within this field. wikipedia.org

A significant subclass of these compounds is the organothiophosphates, or phosphorothioates, where a sulfur atom replaces one or more of the oxygen atoms in the phosphate (B84403) group. wikipedia.org This substitution can alter the compound's chemical and biological properties. Dimethyl 2-chlorophenyl thiophosphate is specifically an organothiophosphate. These compounds are generally characterized by a tetrahedral phosphorus(V) center. wikipedia.org The development of organothiophosphates with P=S double bonds was a key advancement, as their biological activation to the P=O form within target insects can offer selective toxicity. wikipedia.org

Historical Perspectives on Organophosphorus Compound Synthesis and Broader Chemical Applications

The field of organophosphorus chemistry has a rich history dating back to the 19th century. Early explorations into "phosphoric ether" were conducted by chemists like Jean Pierre Boudet in the early 1800s. researchgate.net A significant milestone was the synthesis of triethyl phosphate (TEP) by Franz Anton Voegeli in 1848. researchgate.netnih.gov Just a few years later, in 1854, the first organophosphate with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), was synthesized by W.P. Moschnin and Philippe de Clermont. researchgate.netnih.gov

The 1930s and 1940s marked a period of rapid expansion in organophosphorus chemistry, largely driven by the work of German chemist Gerhard Schrader. researchgate.net During this time, thousands of new organophosphorus compounds were synthesized, leading to the development of both potent insecticides and highly toxic nerve agents. researchgate.netrsc.org The wide-ranging applications of these compounds today include their use as pesticides, flame retardants, plasticizers, and important reagents in organic synthesis. wikipedia.orgresearchgate.net

Table 1: Key Events in the History of Organophosphorus Compounds

| Year | Event | Key Figure(s) | Significance |

| 1820 | Prepared alkyl phosphates. | Jean Louis Lassaigne | Early synthesis of organophosphorus esters. rsc.orgmmsl.cz |

| 1848 | First synthesis of triethyl phosphate (TEP). | Franz Anton Voegeli | Creation of the first neutral ester of phosphoric acid. researchgate.netnih.gov |

| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP). | W.P. Moschnin & P. de Clermont | First synthesis of an organophosphate cholinesterase inhibitor. researchgate.netnih.gov |

| 1930s-1940s | Synthesis of ~2,000 new OP compounds. | Gerhard Schrader | Development of modern organophosphate insecticides and nerve agents like Tabun and Sarin. researchgate.netrsc.org |

Structural Classification of this compound within Organophosphorus Compound Frameworks

Organophosphorus compounds are classified based on the groups attached to the central phosphorus atom and the atom's oxidation state. wikipedia.org The major classes are derivatives of phosphoric, phosphonic, or phosphinic acids. nih.gov this compound falls within the derivatives of phosphoric acid.

The classification can be further refined:

Phosphate vs. Thiophosphate: As it contains a sulfur atom in place of an oxygen on the phosphorus center, it is a thiophosphate. wikipedia.org Specifically, it is a phosphorothioate, indicating one sulfur atom.

Ester Groups: The compound has three organic groups attached via oxygen atoms, making it a triester of phosphorothioic acid.

Nature of Organic Groups: The attached groups are two methyl groups (dialkyl) and one 2-chlorophenyl group (aryl).

Therefore, the precise structural classification for this compound is an O,O-dialkyl O-aryl phosphorothioate . This places it in a category of compounds known for their use as insecticides and as intermediates in chemical synthesis. wikipedia.orgnih.gov

Table 2: Structural Classification Framework

| Main Class | Sub-Class | Specific Groups | Example Compound |

| Organophosphorus(V) Compounds | Phosphorothioates | O,O-dialkyl, O-aryl | This compound |

| Phosphates | O,O,O-trialkyl | Triethyl phosphate | |

| Phosphonates | Contain a direct P-C bond | Sarin | |

| Phosphinates | Contain two direct P-C bonds | Glufosinate |

Structure

3D Structure

Properties

CAS No. |

13194-51-9 |

|---|---|

Molecular Formula |

C8H10ClO3PS |

Molecular Weight |

252.66 g/mol |

IUPAC Name |

(2-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |

InChI Key |

VXFMNHDHLVFXPU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(OC)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for Detection and Quantification of Dimethyl 2 Chlorophenyl Thiophosphate and Its Transformation Products

Chromatographic Techniques and Hyphenated Systems

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of organophosphorus pesticides. These hyphenated systems provide the necessary separation power and detection specificity to identify and quantify target compounds in intricate mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including many organothiophosphate pesticides. The sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer, which fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique chemical fingerprint.

For complex matrices such as food, soil, and biological tissues, GC coupled with tandem mass spectrometry (GC-MS/MS) is often employed to enhance selectivity and reduce matrix interference. researchgate.net This is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte. researchgate.net This approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. Methodologies often involve a sample preparation step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, to extract and clean up the analytes prior to analysis. researchgate.net In some cases, specialized GC detectors like the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD) can be used for selective detection of phosphorus-containing compounds. cdc.gov

Interactive Table: Typical GC-MS/MS Parameters for Organophosphate Pesticide Analysis

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | researchgate.netlcms.cz |

| Ionization Mode | Electron Impact (EI), 70 eV | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Limit of Detection (LOD) | ~2 µg/kg | researchgate.net |

| Limit of Quantification (LOQ) | ~5 µg/kg | researchgate.net |

| Recovery | 70-120% | researchgate.net |

| Linearity (R²) | >0.99 | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. This includes many organophosphate pesticides and, crucially, their more polar transformation products. acs.orgnih.gov In LC, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically a packed column. nih.gov

The coupling of LC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for thiophosphate analysis, offering exceptional sensitivity and specificity. nih.govnih.gov Electrospray ionization (ESI) is a common interface that generates gas-phase ions from the liquid eluent, which are then analyzed by the mass spectrometer. spectralabsci.comyoutube.com The use of LC-MS/MS allows for the direct analysis of aqueous samples with minimal preparation and can achieve significantly lower limits of quantification (LOQ) compared to GC-MS for certain organophosphates, in some cases by a factor of 100. nih.gov The high selectivity of LC-MS/MS minimizes interference from complex sample matrices, making it suitable for a wide range of applications. nih.govjohnshopkins.edu

Interactive Table: Performance of LC-MS/MS Methods for Organophosphate Analysis

| Parameter | Value / Condition | Matrix | Reference |

|---|---|---|---|

| Column Chemistry | C18 Polar Endcapped | Hair | nih.gov |

| Mobile Phase | Water/Methanol/Acetonitrile (B52724) with Acetic Acid | Hair | nih.gov |

| Linearity (R²) | >0.994 | Hair | nih.gov |

| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL | Coconut Water | johnshopkins.edu |

| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | Coconut Water | johnshopkins.edu |

| Recovery | 86.8% - 107.6% | Coconut Water | johnshopkins.edu |

| Intra/Inter-day Accuracy | 80% - 115% | Coconut Water | johnshopkins.edu |

For exceptionally complex samples where standard one-dimensional chromatography may fail to separate all components, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior resolving power. researchgate.netbirmingham.ac.uk This technique employs two different GC columns connected in series via a modulator. birmingham.ac.ukup.ac.za The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for an additional, fast separation based on a different chemical property (e.g., polarity). birmingham.ac.uk

The result is a structured, two-dimensional chromatogram with significantly increased peak capacity and enhanced sensitivity due to the focusing effect of the modulator. researchgate.netbirmingham.ac.uk When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers rapid data acquisition, GC×GC-TOFMS becomes a powerful platform for both the comprehensive screening and identification of trace-level compounds in challenging matrices like environmental and biological samples. up.ac.zanih.gov This enhanced separation is critical for distinguishing isomers and resolving target analytes from co-eluting matrix components that could interfere with quantification. birmingham.ac.uknih.gov

Interactive Table: Advantages of GC×GC over Conventional 1D-GC

| Feature | Advantage in GC×GC | Reference |

|---|---|---|

| Resolution | Substantially enhanced due to two orthogonal separation mechanisms. | researchgate.net |

| Peak Capacity | Greatly increased, allowing for separation of hundreds or thousands of compounds. | researchgate.netbirmingham.ac.uk |

| Sensitivity | Improved limits of detection due to cryogenic focusing in the modulator. | researchgate.net |

| Selectivity | Enhanced mass selectivity and ability to resolve co-eluting compounds. | researchgate.net |

| Data Structure | Produces structured 2D chromatograms where related compounds appear in patterns. | birmingham.ac.uk |

Spectroscopic Characterization Techniques

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous structural elucidation of Dimethyl 2-chlorophenyl thiophosphate and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule.

³¹P NMR: As a heteronucleus with 100% natural abundance and a spin of 1/2, the ³¹P nucleus is an ideal probe for organophosphorus compounds. nih.gov ³¹P NMR is highly selective and can be used for the rapid identification and quantification of these compounds, often with no sample preparation. researchgate.net Organothiophosphates containing a P=S bond typically exhibit characteristic chemical shifts. For instance, compounds with a (RO)₃P=S structure are reported to have chemical shifts in the range of 62-67 ppm, providing a distinct region for identification. researchgate.net Phosphoric acid is commonly used as an external or internal reference standard at 0.0 ppm. rsc.org

¹H NMR: Proton NMR provides information on the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the chlorophenyl ring. nih.gov The two methoxy (B1213986) groups (-OCH₃) would likely appear as a doublet in the 3.5-4.0 ppm range due to coupling with the ³¹P nucleus (³J(H,P)).

¹³C NMR: Carbon-13 NMR details the carbon framework of the molecule. The spectrum would show distinct signals for the aromatic carbons of the chlorophenyl ring (typically between 120-150 ppm) and a signal for the methoxy carbons around 55 ppm. nih.govmalayajournal.org

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity / Coupling |

|---|---|---|

| ³¹P | 62 - 67 | Singlet |

| ¹H | 7.0 - 8.0 (Aromatic) | Multiplets |

| 3.5 - 4.0 (Methoxy) | Doublet (due to ³J(H,P) coupling) | |

| ¹³C | 120 - 150 (Aromatic) | Singlets |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. These methods are complementary and can be used for structural confirmation. researchgate.net Theoretical calculations using Density Functional Theory (DFT) can aid in the assignment of vibrational bands. nih.gov For this compound, key vibrational bands can be predicted, which are crucial for its identification. The P=S and P-O-C stretches are particularly characteristic of organothiophosphate pesticides. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Predicted Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Thiophosphoryl | P=S | 535 - 750 | nih.gov |

| Phospho-ester | P-O-C | 920 - 1088 | nih.gov |

| Aryl Halide | Ar-Cl | ~1000 - 1100 |

| Aromatic Ring | C=C | ~1450 - 1600 | |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of organophosphorus pesticides, including this compound. When coupled with gas chromatography (GC-MS), it provides robust separation and sensitive detection, which is crucial for analyzing complex environmental and biological samples. The electron ionization (EI) mass spectrum of a compound like this compound would exhibit a distinct molecular ion peak, which corresponds to its molecular weight, and a series of fragment ions that reveal its structural composition.

The fragmentation patterns of organophosphorus pesticides are well-studied and provide key information for identification. koreascience.kr For chlorinated pesticides, the isotopic cluster of chlorine atoms (³⁵Cl and ³⁷Cl) produces characteristic and intense ion peaks, which aids in confirming the presence of chlorine in the molecule. koreascience.kr The fragmentation of the thiophosphate ester moiety typically involves rearrangements and cleavages around the phosphorus atom. Common fragmentation pathways for phosphorothioates include the formation of ions corresponding to the thiophosphorus group and the substituted phenyl group. koreascience.kr Analysis by high-resolution mass spectrometry can further provide the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition with high accuracy. While specific fragmentation data for this compound is not detailed in the provided results, general principles of organophosphorus pesticide mass spectrometry suggest that key fragments would arise from the loss of methoxy groups (•OCH₃) and the cleavage of the P-O-Aryl bond, yielding ions characteristic of the chlorophenyl moiety.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Property | Predicted Value/Fragment | Significance |

| Molecular Formula | C₈H₁₀ClO₃PS | Basic identification |

| Molecular Weight | ~266.65 g/mol | Corresponds to the molecular ion peak [M]⁺ |

| Key Fragment | [M - OCH₃]⁺ | Loss of a methoxy group |

| Key Fragment | [C₆H₄ClOP]⁺ | Ion containing the chlorophenyl and phosphate (B84403) group |

| Key Fragment | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| Isotopic Pattern | M, M+2 | Characteristic pattern for a single chlorine atom |

This table is generated based on general fragmentation patterns of related organophosphorus compounds.

UV-Visible and Fluorescence Spectroscopy for Quantitative Detection

Spectroscopic methods offer rapid and sensitive alternatives for the detection of organophosphorus compounds, often without the need for extensive sample preparation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be applied for the quantitative analysis of this compound. Organophosphorus pesticides containing aromatic rings, such as the 2-chlorophenyl group, exhibit characteristic absorption in the UV region of the electromagnetic spectrum. The analysis relies on Beer-Lambert's law, where the absorbance of the sample is directly proportional to the concentration of the analyte. While a powerful quantitative tool, its selectivity can be limited in complex matrices where other compounds may absorb at similar wavelengths. Therefore, UV-Vis detection is often coupled with separation techniques like high-performance liquid chromatography (HPLC).

Fluorescence Spectroscopy: Fluorescence spectroscopy is an extremely sensitive technique that can detect organophosphates at nano- to picomolar concentrations. nih.govnih.gov One approach involves monitoring the intrinsic fluorescence of an enzyme, such as esterase, that interacts with the organophosphate. nih.govresearchgate.net The binding of the pesticide can cause quenching of the enzyme's natural fluorescence (e.g., from tryptophan residues), and the degree of quenching is proportional to the pesticide concentration. nih.govnih.gov Another method uses fluorescently labeled aptamers that bind to organophosphorus pesticides. mdpi.com In the unbound state, the fluorescence is quenched; upon binding to the target pesticide, a conformational change occurs, leading to an increase in fluorescence intensity. mdpi.com While not specific to this compound, these fluorescence-based methods are applicable to the broader class of organophosphate pesticides and are noted for their high sensitivity and potential for real-time analysis. nih.govnih.gov

Electrochemical and Sensor-Based Methodologies

Enzyme-Based Biosensors for Organophosphorus Compound Detection

Enzyme-based biosensors are highly promising tools for the rapid and sensitive detection of organophosphorus (OP) compounds. nih.govnih.gov These devices are frequently based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govacs.org AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Organophosphorus pesticides are potent inhibitors of AChE. nih.govrsc.org

The principle of detection is straightforward:

AChE is immobilized on an electrode surface. acs.org

A substrate for the enzyme, such as acetylthiocholine (B1193921) (ATCh), is introduced. nih.gov

AChE catalyzes the hydrolysis of ATCh, producing an electrochemically active product (thiocholine) that generates a measurable signal (e.g., an amperometric current). nih.gov

In the presence of an organophosphorus inhibitor like this compound, the activity of AChE is reduced or completely blocked. nih.gov

This inhibition leads to a decrease in the production of the signaling molecule, resulting in a lower electrochemical signal. The degree of inhibition is proportional to the concentration of the OP compound. nih.gov

These biosensors offer several advantages, including high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. nih.govresearchgate.net The sensitivity of these biosensors can be influenced by factors such as the source of the AChE and the immobilization strategy. tandfonline.com

Table 2: Examples of AChE-Based Biosensors for Organophosphate Detection

| Sensor Platform | Target Analyte(s) | Limit of Detection (LOD) | Reference |

| Polyaniline/Mercaptobenzothiazole Electrode | Diazinon (B1670403), Fenthion | 0.147 - 0.194 ppb | tandfonline.com |

| Carbon Nanotube-Modified Glassy Carbon Electrode | Paraoxon | 0.4 pM | acs.org |

| CuNWs/rGO Nanocomposite on Screen-Printed Carbon Electrode | Chlorpyrifos (B1668852) | 3.1 µg/L | nih.gov |

Advanced Sensor Design and Development

To enhance the sensitivity, selectivity, and stability of detectors for organophosphorus pesticides, advanced materials and sensor designs are continuously being developed. jove.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that are complementary to the target molecule in shape, size, and functional group orientation. bohrium.comresearchgate.net Often called "synthetic antibodies," MIPs are created by polymerizing functional monomers in the presence of a template molecule (the analyte or a close analog). uniss.it After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target analyte from a complex sample. bohrium.comuniss.it MIPs offer high selectivity, stability, and low cost, making them excellent recognition elements for sensors. jove.comupi.edu They can be integrated with various transducers, including electrochemical and optical systems, for pesticide detection. jove.com

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR sensor, one molecule (a ligand, such as an antibody or a MIP) is immobilized on a gold sensor chip. nih.govmdpi.com When the sample containing the target analyte flows over the surface, binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. researchgate.net This technique has been successfully used to detect various pesticides, including organophosphates. mdpi.comresearchgate.net Combining MIPs with SPR creates highly selective and sensitive nanosensors for pesticide detection, with some systems achieving detection limits in the low parts-per-billion (ppb) range. mdpi.com

Nanomaterial Integration: Nanomaterials are increasingly being integrated into sensor designs to improve performance. nih.govtandfonline.com Materials like gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), carbon nanotubes (CNTs), and graphene offer unique properties such as large surface-to-volume ratios, excellent conductivity, and catalytic activity. nih.govmdpi.com In enzyme-based biosensors, nanomaterials provide a stable matrix for enzyme immobilization, enhancing electron transfer and amplifying the electrochemical signal. acs.orgmdpi.com For instance, graphene-based nanocomposites have been shown to significantly improve the detection limits of AChE biosensors for organophosphates. nih.gov In optical sensors, the surface plasmon resonance of noble metal nanoparticles can be used for colorimetric or spectroscopic detection of thiol-containing organophosphates. nih.govresearchgate.net

Sample Preparation Strategies for Analytical Research

Effective sample preparation is a critical step to isolate and concentrate target analytes like this compound from complex matrices such as water, soil, or food, while removing interfering substances. conicet.gov.ar

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying and concentrating analytes from liquid samples. nih.gov The process involves passing a liquid sample through a cartridge or disk containing a solid adsorbent (the stationary phase). nih.govca.gov Analytes of interest are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. ca.gov For organophosphorus pesticides in water samples, C18 (octadecyl-bonded silica) is a common stationary phase due to its effectiveness in retaining these relatively nonpolar compounds. nih.govresearchgate.net SPE is valued for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction, and high recovery rates, often ranging from 73% to over 95% for various organophosphates. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free, miniaturized version of SPE that uses a small fused-silica fiber coated with a polymeric stationary phase. bohrium.comnih.gov The fiber is directly immersed in the sample (direct immersion) or exposed to its headspace, where analytes partition into the coating until equilibrium is reached. bohrium.comnih.gov The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. bohrium.com Common fiber coatings for organophosphate analysis include polydimethylsiloxane (B3030410) (PDMS) and polyacrylate. nih.govnih.gov SPME is a simple, fast, and sensitive technique that integrates sampling, extraction, and concentration into a single step. conicet.gov.ar It has been successfully applied to the analysis of organophosphorus pesticides in water at ng/mL (ppb) and even lower levels. nih.govcapes.gov.br

Table 3: Comparison of SPE and SPME for Organophosphate Analysis

| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Exhaustive extraction using a packed sorbent bed | Non-exhaustive, equilibrium-based extraction onto a coated fiber |

| Solvent Use | Requires small volumes of solvent for elution | Generally solvent-free (thermal desorption) |

| Procedure | Multi-step: condition, load, wash, elute | Single step: expose fiber, desorb |

| Sample Volume | Milliliters to liters | Typically milliliters |

| Common Sorbent | C18, polymeric phases | PDMS, Polyacrylate, Carbowax |

| Primary Advantage | High loading capacity, can process larger volumes | Simplicity, speed, solvent-free, automation-friendly |

| Typical LODs | µg/L to ng/L | ng/L to pg/L |

| References | nih.govca.govresearchgate.net | conicet.gov.arbohrium.comnih.gov |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional and foundational sample preparation technique in analytical chemistry, functioning on the principle of partitioning a compound between two immiscible liquid phases. mdpi.comenv.go.jp In the analysis of this compound and its transformation products from various environmental matrices, LLE serves to isolate the analytes of interest from interfering sample components. The choice of solvent is critical and is based on the polarity of the target analyte. For semi-volatile organophosphorus pesticides, non-polar solvents like hexane, benzene, and dichloromethane (B109758) are commonly employed. env.go.jp

Despite its advantages, such as high separation factors, traditional LLE has several drawbacks, including the need for large volumes of hazardous organic solvents, being a time-intensive and laborious process, and the potential for emulsion formation, which can complicate the separation process. mdpi.comnih.gov

To address these limitations, miniaturized LLE techniques have been developed, significantly reducing solvent consumption and extraction time. nih.gov A prominent example is Dispersive Liquid-Liquid Microextraction (DLLME), a method where a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetonitrile or acetone) is rapidly injected into an aqueous sample. nih.govbrieflands.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. brieflands.comresearchgate.net Subsequent centrifugation separates the extraction solvent, now containing the concentrated analytes, for instrumental analysis. brieflands.com DLLME has been successfully applied for the extraction of various organophosphorus pesticides from water and food samples, demonstrating comparable recovery and precision to conventional LLE but with significantly reduced environmental impact. mdpi.comnih.gov

Table 1: Comparison of LLE and DLLME Methods for Organophosphorus Pesticide (OPP) Analysis

| Technique | Extraction Solvent | Disperser Solvent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|---|---|

| Conventional LLE | Ethyl Acetate | N/A | Urine | Mean recovery of 77.4% for organic acids; cost-effective for resource-constrained settings. | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Chlorobenzene (20 µL) | Acetonitrile (1.0 mL) | Soil | Rapid and sensitive pretreatment for OPPs; extraction time of 1 minute. | nih.govresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Not specified | Not specified | Cucumber, Watermelon | Showed satisfactory recovery (67–111%) for targeted OPPs, comparable to conventional LLE. | mdpi.comnih.gov |

| Miniaturized counter current LLE (MCCLLE) | Butyl Acetate (100 µL) | Methanol (500 µL) | Water | Linearity obtained in the concentration range of 0.4–1000.0 μg L⁻¹ for diazinon and malathion. | researchgate.net |

Derivatization Procedures for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process employed in analytical chemistry to convert an analyte into a product with improved properties for separation and detection. drawellanalytical.com For organophosphorus compounds like this compound, which may exhibit poor volatility or thermal instability, derivatization is often a crucial step, particularly for analysis by Gas Chromatography (GC). drawellanalytical.comtechnologynetworks.com The process enhances volatility, improves thermal stability, and can introduce specific functional groups that increase the sensitivity and selectivity of detection, for instance, by an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). researchgate.net

Two of the most common derivatization techniques for organophosphorus pesticide analysis are silylation and methylation. mdpi.com

Silylation: This is a widely used method where an active hydrogen in the analyte (e.g., in a hydroxyl or carboxylic acid group of a transformation product) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA). researchgate.net The resulting silyl derivatives are generally more volatile, less polar, and more thermally stable, making them highly suitable for GC-MS analysis. mdpi.com

Methylation: This technique involves the addition of a methyl group to the analyte. mdpi.com Diazomethane (DM) has been a traditionally used reagent for this purpose, effectively converting phosphonic acids, which are common degradation products of organophosphorus pesticides, into their more volatile methyl esters. mdpi.com

More recently, novel derivatizing agents have been developed to enhance detection in Liquid Chromatography-Mass Spectrometry (LC-MS). For example, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been used to derivatize phenolic compounds, which are the leaving groups from many organophosphorus pesticides. mdpi.com This derivatization introduces a permanently charged moiety, significantly enhancing the ionization efficiency and signal intensity in LC-ESI-MS/MS analysis, allowing for highly sensitive and specific detection of pesticide exposure markers. mdpi.comscilit.com

Table 2: Derivatization Reagents for Analysis of Organophosphorus Compounds and Their Transformation Products

| Derivatization Method | Reagent | Target Analyte/Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, carboxylic acids, phenols | GC-MS | Increases volatility and thermal stability. | researchgate.net |

| Silylation | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA) | Polar pesticides | GC-MS | Produces specific fragments ([M-57]) for identification. | researchgate.net |

| Methylation | Diazomethane (DM) | Phosphonic acids | GC-MS | Converts non-volatile acids to volatile methyl esters. | mdpi.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Phosphonic acids (IMPA, PMPA, CMPA) | GC-MS | Enables detection of nerve agent degradation products in biological samples. | mdpi.com |

| Cationic Tagging | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Phenolic compounds | LC-ESI-MS/MS | Enhances sensitivity and selectivity in positive ion mode MS. | mdpi.com |

Advanced Data Analysis and Interpretation in Analytical Chemistry

The analysis of this compound and its transformation products using modern analytical instruments like GC-MS and LC-MS/MS generates large and complex datasets. theanalyticalscientist.com Advanced data analysis, particularly through the use of chemometrics, is essential for extracting meaningful information, identifying patterns, and ensuring the quality of the analytical results. nih.gov Chemometrics applies multivariate statistical methods to chemical data. rsc.org

Key chemometric techniques used in pesticide residue analysis include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. mdpi.com PCA can be used to visualize the relationships between different samples, identify outliers, and observe clustering based on the concentration profiles of the parent pesticide and its transformation products. This can help in differentiating between various sources of contamination or understanding environmental fate processes under different conditions. mdpi.com

Partial Least Squares (PLS) Regression: A supervised method used to build predictive models. rsc.org PLS can create a regression model correlating spectral data (e.g., from MS) with the concentration of analytes. This is particularly useful for quantitative analysis in complex matrices where interferences may be present. rsc.org

These statistical tools are often integrated into intelligent analysis systems that can process large volumes of data from monitoring programs. nih.gov Such systems can perform statistical analyses to identify potential risks, discover associations between pesticide presence and specific food commodities or geographic locations, and generate automated analysis reports. nih.gov By analyzing the parent compound in conjunction with its transformation products, a more complete picture of environmental contamination and potential exposure can be achieved. mdpi.comnih.gov The presence of transformation products without the parent compound, for instance, may indicate higher persistence or mobility of the degradates. nih.gov

Table 3: Application of Chemometric Methods in Pesticide Analysis

| Chemometric Method | Application | Objective | Key Outcome | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Analysis of dimethachlor (B1670658) and its metabolites in river water. | To identify differences in concentration profiles between two rivers. | Revealed distinct clustering of samples, indicating that metabolite presence depends on environmental conditions. Explained 97.37% of total variance. | mdpi.com |

| Partial Least Squares (PLS) | Quantitative analysis of imidacloprid (B1192907) and carbendazim (B180503) in flour. | To build a regression model correlating THz spectra with pesticide concentrations. | Achieved the best performance with the lowest prediction errors (RMSEP = 0.5439%). | rsc.org |

| Apriori Algorithm (Association Rule Mining) | Analysis of national pesticide residue detection data. | To mine for implicit associations in the data to form pre-warning rules. | Improved the depth and efficiency of data analysis for food safety supervision. | nih.gov |

| Cluster Analysis | Analysis of dimethachlor and its metabolites. | To group observed samples based on measured concentrations. | Visualized differences in contamination profiles between different sampling locations (Danube vs. Tisza River). | mdpi.com |

Environmental Fate and Transformation Pathways of Dimethyl 2 Chlorophenyl Thiophosphate

Chemical Degradation Processes

The chemical stability of Dimethyl 2-chlorophenyl thiophosphate in the environment is primarily influenced by hydrolysis, photolysis, and catalyzed reactions. These abiotic processes can lead to the breakdown of the parent compound into various degradation products, altering its toxicological profile.

Hydrolysis Kinetics and Mechanisms (pH, Temperature, and Ionic Strength Dependence)

Hydrolysis is a critical degradation pathway for many organophosphorus esters, including thiophosphates. The rate of hydrolysis is significantly dependent on pH, temperature, and the ionic strength of the aqueous solution. Generally, the hydrolysis of organophosphate pesticides is slowest in acidic conditions and accelerates as the pH becomes neutral and then alkaline. analis.com.my For instance, the hydrolysis of the related compound chlorpyrifos (B1668852) is relatively stable in acidic medium, but the rate of degradation increases with increasing pH. analis.com.my

Temperature also plays a crucial role, with hydrolysis rates typically increasing with a rise in temperature. analis.com.my Studies on other organophosphorus esters have shown a significant increase in hydrolysis rate for each 10°C rise in temperature. analis.com.my The presence of ions in the water, affecting its ionic strength, can also influence hydrolysis rates. For example, the degradation of chlorpyrifos was found to be slower in a 0.02M CaCl2 solution at higher initial concentrations of the pesticide. analis.com.my

| pH | Temperature (°C) | Half-life (days) |

| 8.0 | 23 | 20.9 nih.gov |

| 9.0 | 23 | 6.7 nih.gov |

| 11.8 | 23 | 13.9 minutes nih.gov |

This table shows data for chlorpyrifos oxon as a representative organophosphorus ester to illustrate the effect of pH on hydrolysis.

The mechanism of hydrolysis for thiophosphate esters generally involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus atom. This leads to the cleavage of the P-O-aryl bond, resulting in the formation of dimethyl thiophosphoric acid and 2-chlorophenol (B165306).

Photolysis and Photochemical Transformation Pathways

Photolysis, or degradation by sunlight, is another significant abiotic process that can contribute to the transformation of pesticides in the environment. The rate and products of photolysis depend on the wavelength and intensity of light, as well as the presence of photosensitizing agents in the environment. For organophosphorus compounds, photodegradation can occur through direct absorption of light energy or through indirect processes involving reactive species like hydroxyl radicals.

Studies on related compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), have shown that photodegradation on surfaces like titanium dioxide (TiO2) can lead to a stepwise breakdown of the molecule, ultimately forming simpler products like methylphosphonic acid, phosphate (B84403), water, and carbon dioxide. nih.gov While specific photochemical pathways for this compound are not detailed in the available literature, it is plausible that it undergoes similar photo-oxidative degradation, leading to the cleavage of the thiophosphate ester bond and potential modification of the chlorinated phenyl ring. The photochemically produced hydroxyl radicals in the atmosphere are estimated to rapidly degrade dimethyl chlorothiophosphate, with an estimated half-life of about 6.5 hours. nih.gov

Catalyzed Reactions in Aqueous Solutions and on Environmental Solid Phases

The degradation of this compound can be accelerated in the presence of certain catalysts in aqueous solutions and on the surfaces of environmental solids such as clays (B1170129) and metal oxides. Metal ions, for instance, can catalyze the hydrolysis of organophosphorus pesticides. The hydrolysis of chlorpyrifos, for example, can be catalyzed by dissolved copper ions. analis.com.my

Adsorption to soil and sediment particles can also influence the degradation rate. While this can sometimes lead to stabilization, the surfaces of some minerals can act as catalytic sites for hydrolysis and other degradation reactions. The specific interactions between this compound and various environmental solid phases would determine the extent to which these surfaces enhance its degradation.

Biodegradation Mechanisms

The breakdown of this compound by microorganisms is a crucial aspect of its environmental fate, often leading to more complete detoxification compared to chemical processes alone.

Microbial Metabolism and Enzyme-Mediated Degradation of Organophosphorus Compounds

A wide variety of microorganisms in soil and water have evolved the ability to degrade organophosphorus compounds, often utilizing them as a source of carbon, phosphorus, or energy. nih.govnih.gov The initial and most critical step in the biodegradation of many organophosphorus pesticides is the hydrolysis of the ester bond, which is catalyzed by specific enzymes. nih.gov This enzymatic hydrolysis typically results in a significant reduction in the toxicity of the compound. nih.gov

For this compound, the primary microbial metabolic pathway is expected to involve the cleavage of the P-O-aryl linkage, yielding dimethyl thiophosphate and 2-chlorophenol. The resulting 2-chlorophenol can be further degraded by microorganisms through various pathways, often involving hydroxylation and ring cleavage. researchgate.net While specific microbial strains that degrade this compound have not been identified in the reviewed literature, the general principles of organophosphate biodegradation are well-established. For instance, a strain of Providencia rettgeri has been shown to degrade tri(2-chloropropyl) phosphate, another chlorinated organophosphate, primarily through the hydrolysis of the phosphoester bond. nih.gov

Characterization and Role of Specific Organophosphorus-Degrading Enzymes (e.g., Phosphotriesterases (PTEs), Organophosphorus Hydrolases (OPH), Paraoxonase (PON)) in Thiophosphate Biotransformation

A key group of enzymes responsible for the detoxification of organophosphorus compounds are the phosphotriesterases (PTEs), also known as organophosphorus hydrolases (OPH). nih.govnih.gov These enzymes are capable of hydrolyzing a broad range of organophosphate triesters. nih.gov PTEs are metalloenzymes, often containing a binuclear metal center (commonly zinc) in their active site, which is crucial for their catalytic activity. nih.gov The mechanism of action involves the activation of a water molecule by the metal ions, which then acts as a nucleophile to attack the phosphorus center of the substrate, leading to the cleavage of the ester bond. nih.gov

While PTEs exhibit broad substrate specificity, their efficiency can vary significantly depending on the structure of the organophosphate. nih.gov For example, organophosphorus hydrolase (OPH) generally shows lower activity for dimethyl-substituted substrates compared to their diethyl-substituted counterparts. nih.gov This suggests that the two methoxy (B1213986) groups in this compound might influence its binding and hydrolysis rate by these enzymes.

Paraoxonases (PONs) are another family of enzymes found in mammals that can hydrolyze organophosphates. nih.gov Similar to PTEs, they are also involved in the detoxification of these compounds. The table below shows the kinetic parameters of a wild-type phosphotriesterase (PTE) for the hydrolysis of several organophosphate substrates, illustrating the enzyme's catalytic efficiency.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Paraoxon | 2280 | 37 | 6.2 x 10⁷ |

| Methyl Parathion | 75 | 220 | 3.4 x 10⁵ |

| Chlorpyrifos | 2.4 | 40 | 6.0 x 10⁴ |

This table presents data for a wild-type phosphotriesterase to demonstrate the range of its catalytic activity on different organophosphate pesticides. Specific data for this compound is not available.

Directed evolution and site-directed mutagenesis have been employed to enhance the catalytic efficiency and alter the substrate specificity of these enzymes for various organophosphates. nih.govcapes.gov.br Such engineered enzymes hold promise for bioremediation applications to clean up environments contaminated with these pesticides.

Microbial Community Adaptation and Evolution in Response to Thiophosphate Presence

The introduction of organophosphate pesticides into an ecosystem can trigger adaptive responses within microbial communities. While specific studies on this compound are limited, the broader principles of microbial adaptation to xenobiotics (foreign chemical substances) provide a framework for understanding its potential interactions.

Microbial communities possess a remarkable capacity to evolve and adapt to new chemical inputs. This adaptation can occur through several mechanisms, including the induction of specific enzymes capable of degrading the compound, or through shifts in the community structure to favor organisms that can utilize the compound as a source of nutrients or energy. The presence of a thiophosphate like this compound can act as a selective pressure, promoting the growth of microbial strains that have or develop the metabolic pathways to break it down.

Research on other organophosphates has shown that repeated exposure can lead to an enhanced rate of degradation, a phenomenon known as acclimation. This suggests that in environments with a history of organophosphate use, microbial communities may be more adept at metabolizing this compound. The evolution of resistance is another potential outcome, where microbial populations develop mechanisms to tolerate or detoxify the compound without necessarily degrading it. This can involve alterations in the cell membrane to reduce uptake or the evolution of enzymes that can neutralize the toxic effects of the compound.

Environmental Transport and Distribution Dynamics

The movement and final destination of this compound in the environment are dictated by its physical and chemical properties, as well as the characteristics of the surrounding environmental compartments.

Volatilization Processes and Atmospheric Fate

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and its interaction with the environmental matrix. For organophosphate pesticides, volatilization from treated agricultural fields can be a significant route of entry into the atmosphere.

Once in the atmosphere, the fate of this compound is largely determined by photochemical reactions. A related compound, Dimethyl chlorothiophosphate, is estimated to have a vapor-phase half-life of approximately 6.5 hours due to its reaction with photochemically produced hydroxyl radicals. nih.govnih.gov This suggests that this compound is likely to undergo relatively rapid degradation in the atmosphere.

Sorption to Environmental Matrices (e.g., Soil Organic Matter, Mineral Surfaces)

Sorption is the process by which a chemical binds to solid particles in the environment, such as soil organic matter and mineral surfaces. This process is critical in determining the mobility and bioavailability of a compound. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For Dimethyl chlorothiophosphate, a structurally similar compound, the estimated Koc value is 10.5. nih.gov This low value suggests a high potential for mobility in soil. However, the strong tendency of this class of compounds to hydrolyze in the presence of moisture is expected to be a more dominant fate process, limiting its leaching potential. nih.govnih.gov The sorption of organophosphates is influenced by soil properties such as organic matter content, clay content, and pH.

Transport and Attenuation in Aquatic and Terrestrial Systems

The transport of this compound in aquatic and terrestrial systems is a function of its solubility, sorption characteristics, and degradation rates. Due to its expected high mobility based on the Koc value of a related compound, there is a potential for it to be transported from the point of application to surrounding areas via surface runoff and leaching.

However, its persistence in these systems is likely limited by hydrolysis. Organothiophosphate esters are known to undergo hydrolysis, a chemical reaction with water that breaks down the molecule. The rate of hydrolysis is influenced by pH and temperature, with faster degradation often observed under alkaline conditions. researchgate.net In aquatic environments, hydrolysis is expected to be the primary degradation pathway for compounds like Dimethyl chlorothiophosphate. nih.govnih.gov In terrestrial systems, both hydrolysis in moist soil and microbial degradation will contribute to its attenuation.

Factors Influencing Environmental Persistence and Longevity

The persistence of this compound in the environment is not a fixed property but is influenced by a variety of environmental factors.

Key factors include:

Hydrolysis: As previously mentioned, the chemical breakdown by water is a major degradation pathway. The rate of hydrolysis is highly dependent on the pH of the water and soil, with increased rates typically seen in more alkaline environments. researchgate.net

Microbial Degradation: The presence of adapted microbial communities can significantly accelerate the breakdown of the compound. Factors that influence microbial activity, such as temperature, moisture, and nutrient availability, will in turn affect the rate of biodegradation.

Photolysis: Sunlight can contribute to the degradation of pesticides, particularly in the atmosphere and on the surface of soil and water. The estimated short atmospheric half-life of a related compound points to the importance of photolysis. nih.govnih.gov

Soil Properties: The composition of the soil, including its organic matter content, clay content, and pH, can influence the sorption and bioavailability of the compound, thereby affecting its susceptibility to degradation.

Temperature: Higher temperatures generally increase the rates of both chemical reactions, like hydrolysis, and biological processes, such as microbial degradation, leading to faster breakdown of the pesticide.

Mechanistic Studies of Dimethyl 2 Chlorophenyl Thiophosphate and Organothiophosphate Interactions at the Molecular Level

Enzyme-Substrate Interaction Mechanisms

The interaction between organothiophosphates, such as Dimethyl 2-chlorophenyl thiophosphate, and various enzymes is a complex process governed by precise molecular mechanisms. These interactions are critical for both the detoxification of these compounds by hydrolytic enzymes and the toxic inhibition of essential enzymes like serine hydrolases.

The toxic action of many organophosphates (OPs) stems from their ability to irreversibly inhibit serine hydrolases, most notably acetylcholinesterase (AChE). mdpi.com This inhibition occurs through the phosphorylation of the serine residue within the enzyme's active site, forming a stable covalent bond. mdpi.com The kinetics of this process, as well as the subsequent reactivation, can be described by a series of model equations.

The initial inhibition is a bimolecular reaction, often characterized by the bimolecular rate constant (kᵢ). This constant reflects the rate at which the organophosphate phosphorylates the enzyme. The inhibited enzyme-OP complex can then undergo two potential pathways: spontaneous reactivation or aging. mdpi.com

Spontaneous Reactivation: This is a slow, unimolecular process where the phosphorylated enzyme is hydrolyzed, regenerating the active enzyme. The rate of this reaction is described by the spontaneous reactivation constant (kₛ).

Aging: This process involves the dealkylation of the phosphoryl-enzyme conjugate, resulting in a negatively charged adduct that is resistant to reactivation. mdpi.commdpi.com This "aged" enzyme is considered irreversibly inhibited. The rate is defined by the aging constant (kₐ). mdpi.com

The general mechanism can be depicted as follows: E + PX kᵢ → E-PX kₛ → E + POH ↓ kₐ E-P(O)⁻

Where:

E is the active enzyme.

PX is the organophosphate inhibitor.

E-PX is the phosphorylated enzyme.

E-P(O)⁻ is the aged enzyme.

| Constant | Description | Significance |

|---|---|---|

| kᵢ (Inhibition Rate Constant) | Rate of formation of the covalent bond between the organophosphate and the enzyme's active site serine. | Indicates the potency and speed of inhibition. |

| kₛ (Spontaneous Reactivation Constant) | Rate of spontaneous hydrolysis of the phosphorylated enzyme, regenerating the active enzyme. | Reflects the natural recovery rate of the enzyme. |

| kₐ (Aging Rate Constant) | Rate of dealkylation of the phosphorylated enzyme, leading to an irreversibly inhibited state. | Determines the time window available for effective reactivation therapy. |

| kᵣ (Reactivation Rate Constant) | Rate of oxime-induced cleavage of the phosphorus-serine bond. | Measures the effectiveness of a reactivator antidote. |

The specificity and efficiency of enzyme interactions with thiophosphates are dictated by the three-dimensional structure of their active sites. Two major classes of enzymes are relevant: serine hydrolases, which are inhibited by these compounds, and phosphotriesterases (PTEs), which hydrolyze and detoxify them.

Acetylcholinesterase (AChE): As a target of inhibition, the active site of AChE is located at the bottom of a deep, narrow gorge approximately 20 Å deep. nih.gov This active center contains a catalytic triad of three amino acids: Ser203, His447, and Glu334 (in human AChE). nih.govembopress.org The serine residue acts as the nucleophile that attacks the phosphorus atom of the organophosphate. nih.gov A peripheral anionic site (PAS) at the entrance to the gorge helps to guide and transiently bind substrates and inhibitors before they proceed to the catalytic site at the base. nih.govembopress.org The precise arrangement of aromatic residues within the gorge and the flexibility of certain loops, like the acyl-loop, are crucial for accommodating the inhibitor and facilitating the phosphorylation reaction. nih.gov

Phosphotriesterases (PTEs): These enzymes have evolved to efficiently hydrolyze organophosphates. The bacterial PTE from Brevundimonas diminuta is a well-studied example. Its structure features a (β/α)₈-triosephosphate isomerase (TIM) barrel fold. nih.gov The active site contains a binuclear metal center, typically composed of two zinc ions, which is essential for catalysis. acs.orgproteopedia.orgnih.govmdpi.com These metal ions are coordinated by a cluster of histidine residues and a carboxylated lysine residue (Lys169) that acts as a bridge. mdpi.comacs.orgnih.gov This metal center is situated within a hydrophobic active site pocket that has three discrete subpockets to accommodate the different ester groups of the substrate, positioning the phosphorus center for nucleophilic attack. nih.gov

In metalloenzymes like phosphotriesterases (PTEs), divalent metal ions are indispensable for the catalytic hydrolysis of thiophosphates. nih.gov The bacterial PTE from Brevundimonas diminuta contains a binuclear zinc center, although these native ions can be substituted with others like Co²⁺, Cd²⁺, Ni²⁺, or Mn²⁺ with catalytic activity being retained. nih.govacs.orgnih.gov

The two metal ions, designated α and β, have distinct roles:

Activation of the Nucleophile: The more buried α-metal ion is believed to be responsible for activating the hydrolytic water molecule. tamu.edu It lowers the pKa of the bound water, generating a more potent hydroxide (B78521) ion nucleophile that directly attacks the phosphorus center of the thiophosphate substrate. acs.orgtamu.eduresearchgate.net

Substrate Polarization and Stabilization: The more solvent-exposed β-metal ion is thought to directly coordinate with the sulfur atom of the thiophosphate's P=S bond. acs.orgacs.orgtamu.edu This interaction polarizes the bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. nih.govacs.org It also helps to stabilize the developing negative charge in the transition state. acs.org

The synergistic action of both metal ions provides a powerful catalytic mechanism, leading to extremely high rates of hydrolysis for a variety of organophosphorus compounds. acs.org Studies comparing the hydrolysis of phosphate (B84403) (P=O) and thiophosphate (P=S) substrates show an "inverse thio effect," where thiophosphate substrates are often hydrolyzed faster. acs.orgtamu.edu This is consistent with the direct ligation of the softer sulfur atom to the β-metal ion, enhancing catalysis. acs.orgtamu.edu

| Metal Ion Site | Coordinating Residues (Typical) | Primary Catalytic Role |

|---|---|---|

| α-metal (more buried) | His55, His57, Asp301 | Activates the hydrolytic water molecule to a hydroxide nucleophile. acs.orgtamu.edu |

| β-metal (solvent-exposed) | His201, His230 | Polarizes the P=S bond of the substrate via direct coordination, increasing the phosphorus atom's electrophilicity. acs.orgtamu.edu |

| Bridging Ligand | Carboxylated Lys169 | Bridges the two metal ions, maintaining the structural integrity of the binuclear center. mdpi.comacs.orgnih.gov |

Enzyme specificity describes the ability of an enzyme to catalyze a particular reaction on a limited range of substrates. worthington-biochem.com This can range from absolute specificity for one substrate to broader group specificity for molecules with certain functional groups. worthington-biochem.combyjus.com In the context of thiophosphates, some enzymes exhibit high specificity, while others display significant promiscuity, meaning they can hydrolyze a wide variety of substrates.

Phosphotriesterases (PTEs): The PTE from Brevundimonas diminuta is remarkably promiscuous, capable of hydrolyzing a vast array of organophosphates, including pesticides and chemical warfare agents. nih.gov Its active site is a hydrophobic pocket with sub-sites that can accommodate various leaving groups and alkyl substituents, contributing to its broad substrate range. nih.gov However, there are still limitations; for instance, the bulkier sulfur atom in some thiophosphate leaving groups can create conformational restrictions that reduce catalytic efficiency compared to corresponding phosphate esters. acs.orgnih.gov

Phosphotriesterase-Like Lactonases (PLLs): Many enzymes with high PTE activity are thought to have evolved from ancestral enzymes whose primary function was different. tamu.edunih.gov A prominent example is the family of phosphotriesterase-like lactonases (PLLs), which belong to the same amidohydrolase superfamily as PTEs. nih.govmdpi.com These enzymes primarily hydrolyze lactones but exhibit a weak, promiscuous phosphotriesterase activity. nih.govnih.govmdpi.com This promiscuity is attributed to the physical and chemical similarities between the transition states of the lactonase and phosphotriesterase reactions. tamu.edunih.gov The active site of PLLs can accommodate organophosphates, albeit with much lower efficiency than specialized PTEs. These promiscuous enzymes serve as valuable starting points for laboratory evolution studies aimed at creating novel biocatalysts for organophosphate degradation. nih.govmdpi.com The substrate specificity in this superfamily is often determined by the conformation of active site loops, particularly loop 8. researchgate.net

Biochemical Pathway Investigations

Organothiophosphates, particularly after metabolic activation (desulfuration) to their oxon analogs, are potent inhibitors of a large class of enzymes known as serine hydrolases. nih.govwikipedia.org This superfamily constitutes about 1% of the human proteome and includes crucial enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various lipases and proteases. wikipedia.org These enzymes share a common catalytic mechanism involving a nucleophilic serine residue in their active site, often as part of a catalytic triad. wikipedia.orgnih.gov

The primary biochemical mechanism of toxicity for these organophosphates is the covalent modification of this catalytic serine. mdpi.com The electrophilic phosphorus atom of the organophosphate is attacked by the nucleophilic hydroxyl group of the active site serine. This results in the formation of a highly stable, phosphorylated enzyme conjugate, with the concomitant release of the leaving group (e.g., the 2-chlorophenyl group in the case of the subject compound's oxon analog). mdpi.com

Hydrolysis Mechanisms of the P-S Bond in Thiophosphates

The cleavage of the phosphorus-sulfur (P-S) bond in organothiophosphates is a critical process for their detoxification. This hydrolysis can occur through chemical or enzymatic pathways.

Organophosphorus hydrolase (OPH) is a key enzyme capable of detoxifying a wide range of organophosphorus neurotoxins by hydrolyzing various phosphorus-ester bonds, including the P-S bond. nih.gov The catalytic efficiency of OPH varies depending on the specific substrate and the nature of the bond being cleaved. For instance, the catalytic rates (kcat) for P-S bond hydrolysis by OPH have been observed to range from 0.0067 to 167 s⁻¹. nih.gov The cleavage of the P-S bond can be monitored by quantifying the release of free thiol groups. nih.gov

The table below illustrates the range of catalytic rates of OPH for different types of phosphorus-ester bonds, highlighting the variability in enzymatic hydrolysis.

| Bond Type | Catalytic Rate (kcat) in s⁻¹ |

| P-O | 67 - 5000 |

| P-F | 0.01 - 500 |

| P-S | 0.0067 - 167 |

Data sourced from studies on organophosphorus hydrolase. nih.gov

Molecular Recognition and Ligand Binding Studies with Biological Macromolecules

The primary mechanism of toxicity for many organothiophosphate compounds is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. nih.gov This inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. nih.gov

The interaction between an organothiophosphate and AChE is a form of molecular recognition, where the inhibitor binds to the enzyme's active site. This binding can be influenced by the stereochemistry of the organophosphorus compound. Studies on stereoisomers of certain organophosphorus compounds have shown significant differences in their potency as AChE inhibitors. nih.gov For example, different stereoisomers of O-methyl, S-(succinic acid, diethyl ester), O-(4-nitrophenyl) phosphorothiolate (MSNPs) exhibited varying levels of AChE inhibition. nih.gov

The binding of organothiophosphates to AChE is often considered irreversible, as the dephosphorylation of the enzyme is a very slow process. nih.gov The strength of this binding is a key determinant of the compound's toxicity. While specific binding studies for this compound are not available, the general mechanism of AChE inhibition by organophosphates is well-established. The process involves the formation of a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine. nih.gov

Computational Chemistry and in Silico Modeling of Dimethyl 2 Chlorophenyl Thiophosphate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to study the intrinsic properties of a molecule, such as its electronic structure, geometry, and reactivity, based on the fundamental principles of quantum mechanics.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting chemical properties. The two most common ab initio and first-principles methods are Hartree-Fock (HF) and Density Functional Theory (DFT).

The Hartree-Fock (HF) method provides an approximation of the ground-state wave function and energy of a quantum many-body system. researchgate.net It treats each electron as moving in the average field created by all other electrons, but it does not fully account for electron correlation, which can affect the accuracy of the results. utah.edu Despite this limitation, HF is a foundational method and often serves as a starting point for more complex calculations. utah.edu

Density Functional Theory (DFT) has become a more widely used alternative as it includes effects of electron correlation in a computationally efficient manner. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com Various functionals, such as B3LYP or PBE, are available within DFT to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. For many molecular systems, DFT methods provide a good balance of accuracy and computational cost. reddit.com

For Dimethyl 2-chlorophenyl thiophosphate, these calculations can predict key molecular properties. This includes the optimized molecular geometry, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Illustrative Comparison of Properties for this compound Calculated by HF and DFT Methods. This table presents hypothetical data to illustrate the typical outputs and differences between HF and DFT calculations for a molecule like this compound. Actual values would require specific, dedicated computational studies.

| Calculated Property | Hartree-Fock (HF) | DFT (B3LYP) | Significance |

|---|---|---|---|

| Optimized P=S Bond Length (Å) | 1.885 | 1.910 | Provides insight into the molecular structure. DFT is often closer to experimental values. |

| Dipole Moment (Debye) | 3.15 | 2.95 | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -9.50 | -7.20 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 1.10 | -0.85 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 10.60 | 6.35 | An indicator of chemical reactivity and stability. HF typically overestimates the gap. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds or help interpret complex experimental spectra. For organophosphorus compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a key analytical technique.

Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with reasonable accuracy. researchgate.net The calculated chemical shifts are typically reported relative to a standard reference compound, such as 85% phosphoric acid for ³¹P NMR. sjtu.edu.cn The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. researchgate.net

Predicting coupling constants, which describe the interaction between neighboring nuclear spins, is also possible and provides detailed structural information. pku.edu.cn For this compound, these calculations would predict the ³¹P chemical shift, as well as the ¹H and ¹³C chemical shifts for the methoxy (B1213986) and chlorophenyl groups, along with the various H-P, C-P, and H-H coupling constants.

Table 2: Hypothetical Predicted NMR Spectroscopic Data for this compound. This table contains example data to demonstrate the output of computational NMR predictions. These values are not from a specific study on this compound.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| ³¹P | - | 68.5 | - |

| ¹H | -OCH₃ | 3.80 | ³J(HP) = 14.5 |

| ¹H | Aromatic H3 | 7.55 | ⁴J(HP) = 1.2 |

| ¹H | Aromatic H4 | 7.30 | - |

| ¹H | Aromatic H5 | 7.40 | - |

| ¹H | Aromatic H6 | 7.80 | ³J(HP) = 3.5 |

Reaction Pathway Analysis and Energy Barrier Calculations for Transformations

Understanding the chemical transformations of a compound, such as its synthesis or degradation, is crucial. Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

For an organophosphate pesticide like this compound, a key transformation is hydrolysis, which breaks the phosphate (B84403) ester bond. tdl.org A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic attack of water or a hydroxide (B78521) ion on the phosphorus atom. By locating the transition state structure for this process, the activation energy barrier (ΔE‡) can be calculated. nih.gov The Gibbs free energy of activation (ΔG‡) determines the reaction rate. These calculations can clarify the mechanism (e.g., associative vs. dissociative) and predict the compound's stability in different environments. nih.gov

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound. This table illustrates a simplified, hypothetical reaction coordinate for a proposed hydrolysis mechanism. The energy values are for illustrative purposes only.

| State | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | (CH₃O)₂(2-ClC₆H₄O)P=S + OH⁻ | 0.0 | 0.0 |

| Transition State | [HO--P(S)(OCH₃)₂(OC₆H₄Cl)]⁻ | +21.5 | +22.8 |

| Products | (CH₃O)₂(HO)P=S + 2-ClC₆H₄O⁻ | -15.2 | -17.0 |

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, especially in complex environments like solutions or when interacting with large biological macromolecules.

Solvation Free Energy Calculations for Environmental and Biological Contexts

The solvation free energy (ΔG_solv) is the free energy change associated with transferring a molecule from a vacuum into a solvent. This property is critical for predicting a pesticide's environmental fate, such as its water solubility and its partitioning between aqueous and organic phases (e.g., soil). nih.gov

Computational methods can estimate solvation free energy using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. Explicit solvent simulations involve placing the solute molecule in a box filled with individual solvent molecules and running an MD simulation. Although more computationally demanding, explicit models can provide a more detailed picture of solute-solvent interactions. The calculation of solvation free energies in different solvents, such as water and n-octanol, allows for the prediction of the octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential.

Table 4: Illustrative Solvation Free Energies for this compound in Different Solvents. This table presents hypothetical data to illustrate how solvation free energy values can inform about the environmental partitioning of the compound.

| Solvent | Dielectric Constant | Calculated ΔG_solv (kcal/mol) | Implication |

|---|---|---|---|

| Water | 78.4 | -4.5 | Indicates moderate solubility in aqueous environments. |

| n-Octanol | 10.3 | -9.8 | Indicates higher affinity for lipid/organic phases. |

| Hexane | 1.9 | -8.2 | Indicates affinity for non-polar environments. |

Enzyme-Ligand Docking and Binding Affinity Prediction

Many organophosphate pesticides exert their toxic effects by inhibiting crucial enzymes. A primary target is acetylcholinesterase (AChE), which is essential for neurotransmission. researchgate.netmdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. tandfonline.comnih.gov

In a docking study of this compound with AChE, the compound would be placed into the enzyme's active site. A scoring function then estimates the binding affinity, often expressed as a binding energy (ΔG_bind) in kcal/mol, and identifies the key interactions. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site, such as tryptophan and tyrosine. tandfonline.com Such studies can explain the mechanism of inhibition and guide the design of new compounds or antidotes. researchgate.net

Table 5: Hypothetical Molecular Docking Results for this compound with Human Acetylcholinesterase (AChE). This table provides an example of the kind of data generated from a molecular docking simulation. The residues and energies are illustrative and based on typical findings for organophosphates.

| Parameter | Value/Description |

|---|---|

| Target Protein | Human Acetylcholinesterase (PDB: 4PQE) |

| Predicted Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | Trp86, Tyr124, Phe338, His447 |

| Types of Interactions |

|

| Predicted Inhibitory Constant (Ki) | ~1.5 µM (estimated from binding energy) |

Conformational Analysis of this compound in Various Environments

The three-dimensional structure, or conformation, of this compound is critical to its interaction with biological and environmental systems. Computational chemistry provides powerful tools to investigate these conformations. Through methods like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can model the molecule's geometry and predict its most stable forms. researchgate.net

A key aspect of this analysis is the torsional angle (dihedral angle) between the 2-chlorophenyl ring and the thiophosphate group. researchgate.net By systematically rotating this bond and calculating the molecule's total energy at each step, a potential energy surface can be generated. This surface reveals the lowest energy, and therefore most probable, conformations. For molecules with similar structures, such as 3-(2-chlorophenyl)thiophene, studies have identified non-planar structures as the most stable, typically described as syn-guache and anti-guache conformations. researchgate.net The energy difference between these stable forms and the less stable planar conformations (syn-planar and anti-planar) provides insight into the molecule's flexibility.

The environment surrounding the molecule significantly influences its preferred conformation. Solvents with different polarities can stabilize or destabilize certain conformations by interacting with the molecule's dipole moment. Computational models can simulate these environments by applying different solvent models, providing a more realistic picture of the molecule's structure in settings like water or organic media. The analysis of how properties such as the HOMO-LUMO energy gap and polarizability change with conformation is also a subject of these studies. researchgate.net

Table 1: Hypothetical Conformational Energy Profile of this compound This table illustrates the concept of a conformational energy profile, where energies are calculated at different torsional angles to identify stable conformations. The values are representative examples for illustrative purposes.

| Conformation | Torsional Angle (°) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| syn-planar | 0 | 15.0 | Unstable |

| syn-guache | ~60 | 0.0 | Most Stable |

| Eclipsed | 90 | 12.5 | Unstable |

| anti-guache | ~135 | 2.5 | Stable |

| anti-planar | 180 | 18.0 | Unstable |

Cheminformatic and Machine Learning Approaches

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Thiophosphates

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mst.dk For thiophosphates, QSAR models are primarily developed to predict their toxicity to various organisms, such as fish and invertebrates, thereby reducing the need for extensive animal testing. nih.govwur.nl The fundamental principle is that structurally similar compounds tend to have similar activities. mst.dk